![molecular formula C9H7F6NO B13981257 (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl and trifluoromethoxy groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenyl ethers using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The use of photoredox catalysts and visible light irradiation can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-1-trifluoromethyl-ethylamine: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy group.
Trifluoromethyl phenyl sulfone: Used as a precursor in trifluoromethylation reactions.
Uniqueness
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. These properties make it particularly valuable in medicinal chemistry and material sciences .
Propiedades
Fórmula molecular |
C9H7F6NO |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
Clave InChI |
MAMFWZFFEYGAAN-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


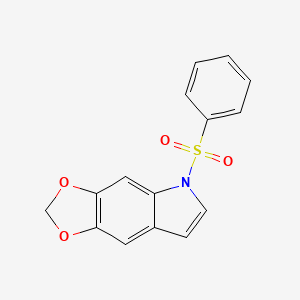
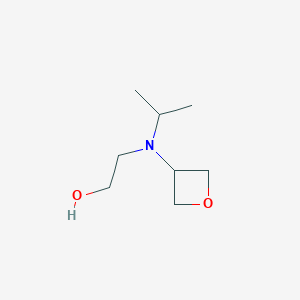
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
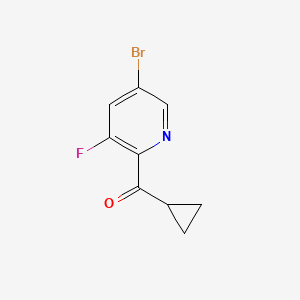

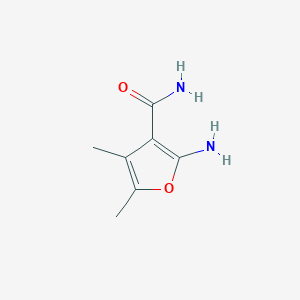
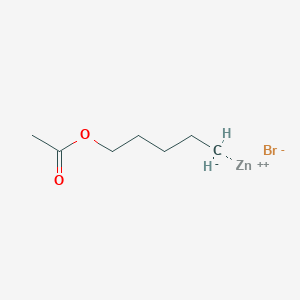
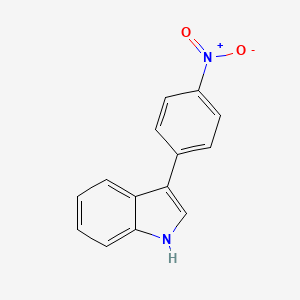
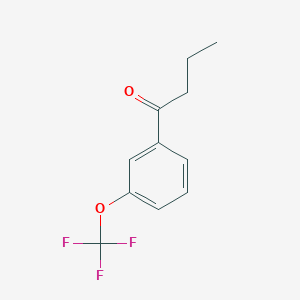
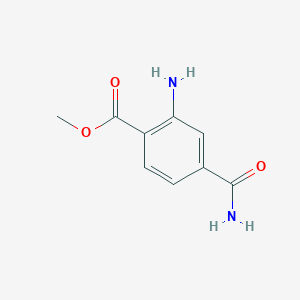
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
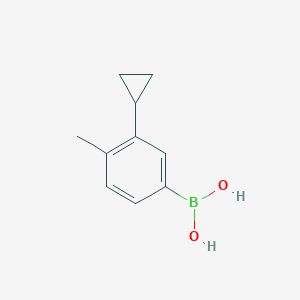
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)

